molecular formula C15H10ClN3O5S2 B2872173 methyl 2-[(2Z)-2-[(5-chlorothiophene-2-carbonyl)imino]-6-nitro-2,3-dihydro-1,3-benzothiazol-3-yl]acetate CAS No. 865198-37-4

methyl 2-[(2Z)-2-[(5-chlorothiophene-2-carbonyl)imino]-6-nitro-2,3-dihydro-1,3-benzothiazol-3-yl]acetate

Cat. No.: B2872173
CAS No.: 865198-37-4
M. Wt: 411.83
InChI Key: GQQZUFDQTKAMMK-ICFOKQHNSA-N
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Description

methyl 2-[(2Z)-2-[(5-chlorothiophene-2-carbonyl)imino]-6-nitro-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a complex organic compound that belongs to the class of benzothiazole derivatives This compound is characterized by its unique structure, which includes a benzothiazole ring, a nitro group, and a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(2Z)-2-[(5-chlorothiophene-2-carbonyl)imino]-6-nitro-2,3-dihydro-1,3-benzothiazol-3-yl]acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring is synthesized through the cyclization of o-aminothiophenol with carbon disulfide in the presence of a base.

    Introduction of the Nitro Group: The nitro group is introduced via nitration of the benzothiazole ring using a mixture of concentrated sulfuric acid and nitric acid.

    Formation of the Thiophene Moiety: The thiophene ring is synthesized separately and then chlorinated using thionyl chloride.

    Coupling Reaction: The chlorinated thiophene is coupled with the nitrobenzothiazole derivative in the presence of a base to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to ensure high yield and purity. Common industrial methods may involve continuous flow reactors and automated synthesis to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

methyl 2-[(2Z)-2-[(5-chlorothiophene-2-carbonyl)imino]-6-nitro-2,3-dihydro-1,3-benzothiazol-3-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated thiophene moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines from the nitro group.

    Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

methyl 2-[(2Z)-2-[(5-chlorothiophene-2-carbonyl)imino]-6-nitro-2,3-dihydro-1,3-benzothiazol-3-yl]acetate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of methyl 2-[(2Z)-2-[(5-chlorothiophene-2-carbonyl)imino]-6-nitro-2,3-dihydro-1,3-benzothiazol-3-yl]acetate involves its interaction with specific molecular targets. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes.

    Interacting with DNA: Binding to DNA and affecting gene expression.

    Modulating Signaling Pathways: Influencing cellular signaling pathways involved in cell growth and apoptosis.

Comparison with Similar Compounds

methyl 2-[(2Z)-2-[(5-chlorothiophene-2-carbonyl)imino]-6-nitro-2,3-dihydro-1,3-benzothiazol-3-yl]acetate can be compared with other benzothiazole derivatives:

    Methyl 2-[2-(5-chlorothiophene-2-carbonyl)imino-6-fluoro-1,3-benzothiazol-3-yl]acetate: Similar structure but with a fluorine atom instead of a nitro group.

    Methyl 2-[2-(5-chlorothiophene-2-carbonyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate: Similar structure but with a methyl group instead of a nitro group.

These similar compounds highlight the uniqueness of this compound, particularly in terms of its nitro group, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

methyl 2-[2-(5-chlorothiophene-2-carbonyl)imino-6-nitro-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN3O5S2/c1-24-13(20)7-18-9-3-2-8(19(22)23)6-11(9)26-15(18)17-14(21)10-4-5-12(16)25-10/h2-6H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQQZUFDQTKAMMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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